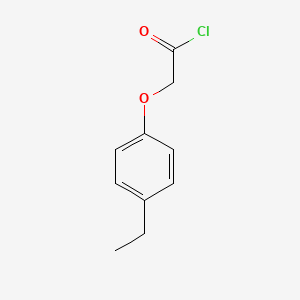

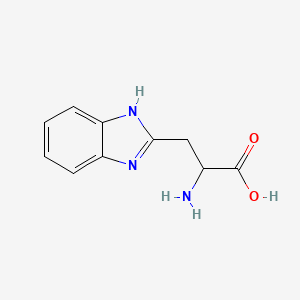

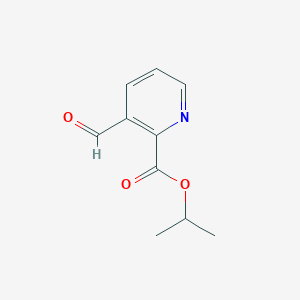

3-Oxo-3-pyridin-3-yl-propionitrile

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

- A study on the synthesis and spectroscopic analysis of pyridine derivatives, including structures similar to 3-Oxo-3-pyridin-3-yl-propionitrile, revealed insights into their structural features and optical properties. These compounds exhibit fluorescence in various solvents, suggesting their potential applications in materials science and sensor technology (Cetina et al., 2010).

Chemical Reactivity and Applications

Research on the reactivity of enamines and azaenamines with 2-Oxo-3-(indol-3-yl)propanonitrile demonstrated the synthesis of diverse heterocyclic compounds, highlighting the versatile chemical applications of similar nitrile-based structures (Abdallah, 2007).

An innovative protocol for synthesizing asymmetrical 1,3-teraryls, using compounds akin to 3-Oxo-3-pyridin-3-yl-propionitrile as intermediates, showcases the compound's utility in facilitating the synthesis of complex organic structures, which could have implications in pharmaceuticals and materials science (Patil & Mahulikar, 2013).

Materials Science and Catalysis

A study on the synthesis of azodispersed dyes incorporating a phthalazinedione moiety for dyeing polyester fabrics indicates the potential of similar nitrile compounds in developing new dyes with enhanced properties, such as antibacterial activity, which could have applications in textiles and materials engineering (Khalil et al., 2009).

Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, synthesized using derivatives similar to 3-Oxo-3-pyridin-3-yl-propionitrile, demonstrated high catalytic activity for the synthesis of complex organic molecules. This suggests applications in green chemistry and catalysis, leveraging the unique properties of such nitrile compounds (Zhang et al., 2016).

Safety And Hazards

properties

IUPAC Name |

3-oxo-3-pyridin-3-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNYQXMCDAKSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577589 | |

| Record name | 3-Oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3-pyridin-3-yl-propionitrile | |

CAS RN |

30510-18-0 | |

| Record name | 3-Oxo-3-(pyridin-3-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-3-(3-pyridinyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)